(S)-6-Fluoro-8-methoxychroman-4-amine
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Overview
Description
(S)-6-Fluoro-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-8-methoxychroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in key metabolic pathways.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-methoxychroman-4-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Fluoro-8-methoxychroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
6-Fluoro-8-methoxychroman-4-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
(S)-6-Fluoro-8-methoxychroman-4-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups, which may contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4S)-6-fluoro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
XJDPHBMUCAKBKU-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC[C@@H]2N)F |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)F |
Origin of Product |
United States |
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